
1,4,6-Trichloro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of three chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1,4,6-Trichloro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2,7-naphthyridine. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1,4,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines. The major products formed depend on the nucleophile used.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically lead to the formation of partially or fully dechlorinated naphthyridine derivatives.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The products formed depend on the reaction conditions and the extent of oxidation.
Aplicaciones Científicas De Investigación
1,4,6-Trichloro-2,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Researchers use this compound as a tool to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,4,6-Trichloro-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
1,4,6-Trichloro-2,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,3,6,8-Tetrachloro-2,7-naphthyridine: This compound has four chlorine atoms and exhibits different reactivity and biological activity compared to this compound.
2,7-Dichloro-1,8-naphthyridine: With only two chlorine atoms, this compound shows distinct chemical behavior and applications.
3-Iodo-1,5-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C8H3Cl3N2 |
|---|---|
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
1,4,6-trichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H |
Clave InChI |
QNJWGWKLSNBTSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


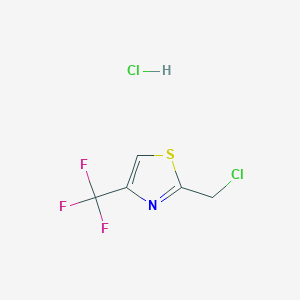
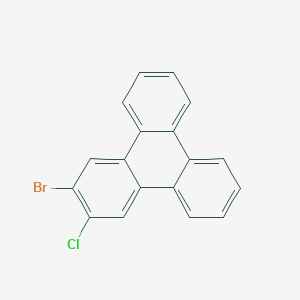
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
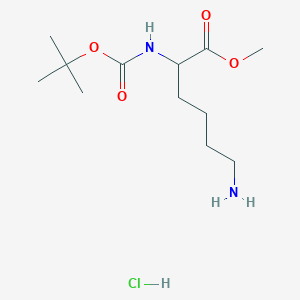

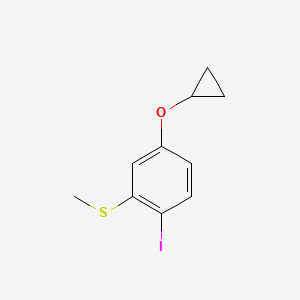



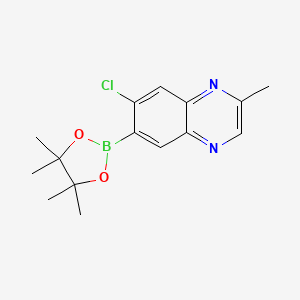

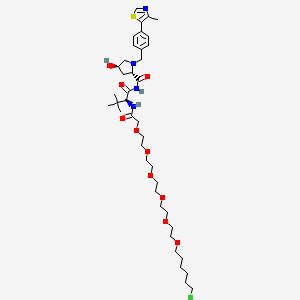
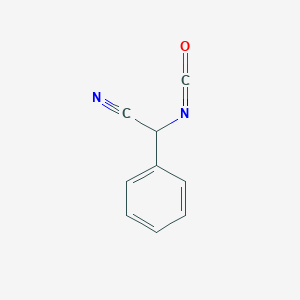
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
